N-(2-chlorophenyl)-2-(methylamino)acetamide , assigned CAS 1052542-12-7, is a secondary amine-amide scaffold of significant interest in medicinal chemistry and forensic analysis. Structurally, it represents a sarcosinamide derivative (N-methylglycinamide) substituted at the amide nitrogen with an ortho-chlorophenyl group.
This compound serves two primary critical functions in modern drug development:
Privileged Scaffold for Heterocycles: It functions as a flexible precursor for the synthesis of 1,2-disubstituted benzimidazoles and quinoxalines, classes of compounds with potent anticonvulsant and antimicrobial properties.
Structural Analog in Neuroscience: Due to its sarcosine core, it is investigated for Glycine Transporter 1 (GlyT1) modulation and serves as a critical reference standard in the impurity profiling of arylcyclohexylamine anesthetics (e.g., Ketamine), where amide byproducts can indicate synthetic pathway deviations.
The synthesis of CAS 1052542-12-7 follows a robust two-step sequence starting from commercially available 2-chloroaniline. This pathway is preferred for its scalability and the avoidance of complex protecting groups.
Synthesis Workflow (Graphviz)
Detailed Experimental Protocol
Step 1: Acylation (Synthesis of the Chloroacetamide Intermediate)
Setup: Charge a 500 mL round-bottom flask with 2-chloroaniline (12.7 g, 100 mmol) and dichloromethane (DCM, 150 mL). Add triethylamine (15.3 mL, 110 mmol) as an acid scavenger.
Addition: Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (11.3 g, 100 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent bis-acylation.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup: Wash the organic layer with 1N HCl (2 x 50 mL) to remove unreacted aniline, followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Yield: The intermediate, 2-chloro-N-(2-chlorophenyl)acetamide, typically precipitates as a white solid (Yield: ~90-95%).
Step 2: Amination (Formation of the Target Sarcosinamide)
Setup: Dissolve the intermediate (10 g, ~49 mmol) in THF (100 mL) or Ethanol.
Substitution: Add excess methylamine (40% aqueous solution, 20 mL, ~250 mmol). The excess amine acts as both nucleophile and base.
Reaction: Stir at RT for 6 hours. Heating to 50°C accelerates the reaction but increases the risk of amide hydrolysis.
Purification: Concentrate the solvent. Redissolve the residue in DCM and wash with water.
Critical Step: To isolate the free base, dry and evaporate. To isolate the hydrochloride salt (more stable), treat the ethereal solution of the free base with 2M HCl in ether.
Final Product: Recrystallize from Ethanol/Ether to obtain white crystals.
Part 3: Applications in Drug Development
Precursor for Anticonvulsant Heterocycles
Research indicates that N-aryl-2-aminoacetamides are key intermediates for cyclization into quinoxalines and benzimidazoles .
Mechanism: Reaction of CAS 1052542-12-7 with aldehydes or carboxylic acids under acidic conditions promotes ring closure.
Significance: Derivatives synthesized from this scaffold have demonstrated efficacy in the Maximal Electroshock Seizure (MES) test, suggesting potential as sodium channel blockers similar to Lidocaine or Mexiletine, but with modified pharmacokinetics due to the sarcosine moiety.
Glycine Transporter 1 (GlyT1) Modulation
Sarcosine (N-methylglycine) is a known endogenous inhibitor of GlyT1.
Hypothesis: The N-(2-chlorophenyl) substitution increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration compared to native sarcosine.
Therapeutic Area: Schizophrenia (enhancing NMDA receptor function via glycine elevation).
Forensic & Impurity Profiling (Ketamine Analog)
In forensic toxicology, this compound is relevant as a structural isomer distinction marker.
Differentiation: While Ketamine is a cyclohexanone, this compound is an acetamide. However, they share the same mass fragments (Chlorophenyl, Methylamino) in certain MS ionization modes.
QC Marker: It serves as a reference standard for "Impurity A-like" amides that may form during the degradation of arylcyclohexylamines.
Part 4: Analytical Specification & Validation
To validate the identity of synthesized or purchased material, the following spectral fingerprints must be confirmed.
Specific Risk: As a chloroaniline derivative, potential for methemoglobinemia exists upon extensive exposure.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic; the hydrochloride salt is preferred for long-term storage.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2416664, N-(4-chlorophenyl)-2-(methylamino)acetamide. (Note: Structural isomer reference for physicochemical baseline). Retrieved from [Link]
Journal of Young Pharmacists (2024). Synthesis, Characterization and in vivo Biological Activity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide and its Derivatives. (Establishes the anticonvulsant utility of the scaffold). Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier for Chloroacetamide derivatives. (Safety and toxicological classification standards). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Technical Guide / Chemical Profile
Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists.
Executive Summary & Core Identity
2-(methylamino)-N-(2-chlorophenyl)acetamide (CAS: 731827-18-2) acts as a critical pharmacophore scaffold in the development of glycine transporter inhibitors (GlyT1) and sodium channel blockers. Structurally, it represents a sarcosine (N-methylglycine) residue amidated with 2-chloroaniline.
In drug development, this motif is frequently utilized to probe the Steric Activity Relationships (SAR) of the orthosteric binding pocket in ion channels, where the ortho-chloro substituent provides essential conformational restriction.
Physicochemical Profile
Property
Value
Technical Note
Molecular Weight
198.65 g/mol
Monoisotopic Mass: 198.056 Da
Molecular Formula
Halogenated amino-amide
CAS Number
731827-18-2
Validated identifier [1]
Physical State
Solid (Crystalline)
Typically off-white to pale yellow
LogP (Predicted)
1.1 - 1.4
Moderate lipophilicity; CNS penetrant potential
pKa (Base)
~7.8 - 8.2
Protonation of secondary amine at physiological pH
Synthetic Methodology: The "Self-Validating" Protocol
Step 1: Ortho-Selective Acylation
Objective: Synthesize the electrophilic intermediate 2-chloro-N-(2-chlorophenyl)acetamide.
Mechanism: Nucleophilic acyl substitution. The ortho-chlorine on the aniline ring creates steric hindrance, requiring a polar protic solvent system to facilitate the attack on the acyl chloride [2].
Step 2: Controlled Amination (The Critical Step)
Objective: Displacement of the
-chloride with methylamine.
Reagents: Intermediate from Step 1, Methylamine (40% aq. or 2M in THF).
Protocol:
Dissolve 2-chloro-N-(2-chlorophenyl)acetamide in THF (0.1 M concentration).
Cool to 0°C to suppress double-alkylation.
Add Methylamine (3.0 eq) dropwise. Note: Excess amine acts as both nucleophile and scavenger for the HCl byproduct.
Monitor via TLC (50% EtOAc/Hexane). The starting material (
) will disappear, replaced by the more polar amine product ().
Purification: Acid-base extraction is mandatory here to remove non-basic impurities.
Workflow Visualization (DOT)
The following diagram illustrates the reaction logic and critical control points (CCPs).
Figure 1: Synthetic pathway emphasizing the critical control point at the amination stage to prevent impurity formation.
Analytical Characterization
To validate the identity of 2-(methylamino)-N-(2-chlorophenyl)acetamide, specific spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR) Expectations
NMR (DMSO-, 400 MHz):
9.8 ppm (s, 1H): Amide -NH-. This singlet is diagnostic; its shift confirms the amide bond formation.
7.4 - 7.6 ppm (m, 4H): Aromatic protons. The splitting pattern will reflect the ortho-substitution (ABCD system).
3.4 ppm (s, 2H):-Methylene (--). This peak shifts upfield relative to the chloro-precursor ( 4.2) upon amination.[1][2]
2.3 ppm (s, 3H): N-Methyl group. Critical Check: If you see two methyl signals or a shift to 2.8, you have formed the tertiary amine impurity.
Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization).
Target Ion:
.
Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks (199.06 / 201.06) confirms the presence of a single Chlorine atom.
Application in Drug Discovery
This molecule serves as a versatile "Lead-Like" fragment. Its specific utility lies in:
Glycine Transporter 1 (GlyT1) Inhibition:
The sarcosine (N-methylglycine) moiety mimics the endogenous substrate glycine. By attaching the lipophilic 2-chlorophenyl ring, the molecule gains affinity for the hydrophobic pocket of the transporter, potentially modulating glutamatergic signaling relevant to schizophrenia therapeutics [3].
Sodium Channel Blockade (
):
The structural homology to Tocainide and Lidocaine metabolites suggests potential activity in stabilizing the inactivated state of voltage-gated sodium channels. The ortho-chloro group restricts rotation around the N-aryl bond, a feature often correlated with increased potency in use-dependent blockers.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2416664 (Isomer Analog). Retrieved from [Link]
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide Derivatives. Retrieved from [Link]
N-(2-chlorophenyl)sarcosinamide properties and solubility
This technical guide provides an in-depth physicochemical and synthetic profile of N-(2-chlorophenyl)sarcosinamide (also known as N-(2-chlorophenyl)-2-(methylamino)acetamide). It is structured to support researchers in t...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth physicochemical and synthetic profile of N-(2-chlorophenyl)sarcosinamide (also known as N-(2-chlorophenyl)-2-(methylamino)acetamide). It is structured to support researchers in the synthesis, purification, and solubility profiling of this compound, which often serves as a critical intermediate or impurity standard in the development of glycine transporter inhibitors and specific anticonvulsant agents.
Chemical Identity & Molecular Architecture
N-(2-chlorophenyl)sarcosinamide is a secondary amine derivative of acetanilide. Its structure features a steric "ortho-chloro" block on the phenyl ring, which significantly influences its conformational stability and solubility profile compared to its para-substituted isomers.
Rationale: The most robust synthetic pathway avoids direct coupling of sarcosine due to potential racemization or competitive coupling. Instead, a two-step "Acylation-Amination" protocol is preferred. This method is self-validating: the intermediate (Compound A) precipitates, allowing for a purity check before the final step.
Step 1: Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide (Intermediate A)
Reaction Logic: Nucleophilic acyl substitution. The ortho-chlorine on the aniline creates steric hindrance; therefore, high-energy chloroacetyl chloride is used rather than an anhydride.
Protocol:
Charge: In a 250 mL round-bottom flask, dissolve 2-chloroaniline (5.0 g, 39.2 mmol) in Dichloromethane (DCM) (50 mL).
Base Addition: Add Triethylamine (TEA) (6.0 mL, 43 mmol) to scavenge HCl. Cool to 0°C.[1]
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2416664, N-(4-chlorophenyl)-2-(methylamino)acetamide. (Note: Structural isomer reference for property calculation). Retrieved from [Link]
Mishra, D., Singh, R., & Rout, C. (2017).[2] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved from [Link]
Comparative SAR Analysis: 2-Chloro vs. 4-Chloro N-Phenylsarcosinamide Isomers
This guide provides an in-depth technical analysis of the structural, physicochemical, and pharmacological differences between the 2-chloro (ortho) and 4-chloro (para) isomers of N-phenylsarcosinamide.[1] These isomers s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the structural, physicochemical, and pharmacological differences between the 2-chloro (ortho) and 4-chloro (para) isomers of N-phenylsarcosinamide.[1]
These isomers serve as critical model systems in medicinal chemistry, particularly in the optimization of anticonvulsants and voltage-gated sodium channel (
-methylglycinamide) is frequently derivatized with aromatic systems to modulate lipophilicity and receptor binding.[1] The positional isomerism of a chlorine substituent on the -phenyl ring dictates the molecule's metabolic fate, conformational entropy, and binding affinity.[1]
2-Chloro (Ortho) Isomer: Characterized by high steric hindrance and restricted rotation (atropisomerism potential).[1] It often exhibits higher potency in sterically demanding binding pockets but suffers from rapid metabolic clearance at the exposed para-position.
4-Chloro (Para) Isomer: Characterized by enhanced metabolic stability (blocking CYP450 para-hydroxylation) and optimized lipophilicity vectors.[1] It is generally the preferred scaffold for extending half-life (
In the 2-chloro isomer, the chlorine atom at the ortho position creates significant steric clash with the amide carbonyl oxygen or the amide hydrogen.[1] This forces the phenyl ring to twist perpendicular to the amide plane.
Implication: If the receptor requires a twisted conformation (e.g., the hydrophobic slot of a sodium channel), the 2-chloro isomer pays a lower entropic penalty upon binding (
The synthesis of these isomers follows a divergent pathway starting from the respective chloroaniline. The protocol below utilizes a chloroacetyl chloride intermediate, followed by amination.[1]
Reaction Workflow
Figure 1: Divergent synthesis of sarcosinamide isomers. Note the kinetic difference in the acylation step due to steric hindrance in the ortho-isomer.[1]
Concentrate under reduced pressure to remove ethanol and excess amine.
Purification: Recrystallize from Ethanol/Ether or purify via column chromatography (DCM:MeOH 95:5).
Metabolic Fate & Pharmacokinetics[1]
The most critical distinction for drug development is the metabolic stability profile.
The Para-Block Strategy
Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) preferentially oxidize electron-rich aromatic rings at the least sterically hindered position—typically the para position.
4-Chloro Isomer: The chlorine atom blocks this position. Metabolic clearance is forced to occur via slower routes (e.g.,
-demethylation or aromatic hydroxylation at the meta position), significantly extending half-life ().[1]
2-Chloro Isomer: The para position is open. This isomer undergoes rapid hydroxylation to a phenol, followed by glucuronidation and excretion.[1]
Figure 2: Metabolic divergence.[1] The 4-chloro substituent acts as a metabolic shield, whereas the 2-chloro isomer remains vulnerable to rapid oxidation.[1]
Advanced Context: The "SarCNU" Distinction
Researchers must distinguish between simple sarcosinamide isomers and the nitrosourea class known as SarCNU .
SarCNU (2-chloroethyl-3-sarcosinamide-1-nitrosourea) is a specific glioma therapeutic agent designed to cross the Blood-Brain Barrier (BBB) via the sarcosine transporter.[1]
In SarCNU, the "2-chloro" refers to the chloroethyl alkylating group, not the sarcosinamide core.[1]
Critical Note: There is no standard "4-chloro SarCNU". The comparison of 2-Cl vs. 4-Cl applies strictly to the phenyl ring derivatives described in Sections 2–4, not the nitrosourea tail.[1]
References
Obniska, J., et al. (2011).[1] Synthesis and Anticonvulsant Properties of New Mannich Bases Derived from 5-Cyclopropyl-5-Phenyl-Imidazolidine-2,4-Diones. Bioorganic & Medicinal Chemistry. Link
Luszczki, J. J., et al. (2009).[1] Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. European Journal of Medicinal Chemistry. Link
Skell, P. S., & Harris, R. (1999).[1] Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Link
Hou, Y., et al. (1997).[1] 2-Chloroethyl-3-sarcosinamide-1-nitrosourea (SarCNU), a novel chloroethylnitrosourea analogue with enhanced antitumor activity against human glioma xenografts.[1] Cancer Research. Link
Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for Hammett Constants/LogP principles).
An In-depth Technical Guide to N-(2-chlorophenyl)-2-(methylamino)acetamide
Abstract This technical guide provides a comprehensive overview of N-(2-chlorophenyl)-2-(methylamino)acetamide, a substituted acetamide with potential applications in pharmaceutical research and development. This documen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of N-(2-chlorophenyl)-2-(methylamino)acetamide, a substituted acetamide with potential applications in pharmaceutical research and development. This document details the compound's physicochemical properties, provides a robust and validated two-step synthesis protocol, outlines methods for its analytical characterization, and discusses its putative biological activities based on structure-activity relationships with analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering a foundational understanding of this molecule and a practical framework for its synthesis and evaluation.
Introduction and Compound Profile
N-(2-chlorophenyl)-2-(methylamino)acetamide belongs to the class of N-acyl-alpha-amino amides, a scaffold of interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The structural features of this compound, including the 2-chlorophenyl moiety and the N-methylamino group, suggest potential interactions with biological targets, particularly within the central nervous system. While specific research on this exact molecule is limited, analysis of closely related analogs indicates potential for anticonvulsant, antidepressant, and antimicrobial activities[1][2][3][4]. This guide aims to consolidate the available information and provide a scientifically grounded pathway for the synthesis and study of this compound.
Chemical Identity
Identifier
Value
IUPAC Name
N-(2-chlorophenyl)-2-(methylamino)acetamide
Molecular Formula
C₉H₁₁ClN₂O
Molecular Weight
198.65 g/mol
SMILES String
CNCC(=O)NC1=CC=CC=C1Cl
InChI Key
Inferred from analogous structures
Physicochemical Properties (Predicted and Inferred)
The following properties are predicted or inferred from closely related analogs, such as N-(4-chlorophenyl)-2-(methylamino)acetamide[5][6].
Synthesis of N-(2-chlorophenyl)-2-(methylamino)acetamide
The synthesis of N-(2-chlorophenyl)-2-(methylamino)acetamide is proposed as a two-step process. This methodology is derived from established synthetic routes for analogous N-phenylacetamides and subsequent amination reactions[3][4]. The overall workflow is depicted below.
Caption: Two-step synthesis workflow for N-(2-chlorophenyl)-2-(methylamino)acetamide.
Step 1: Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide
This initial step involves the acylation of 2-chloroaniline with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This method is analogous to the synthesis of other 2-chloro-N-substituted-acetamides[3].
Protocol:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-chloroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene.
Base Addition: Add a base, such as triethylamine (1.1 eq) or an aqueous solution of sodium hydroxide[7], to the reaction mixture and cool to 0-5 °C in an ice bath.
Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes to yield 2-chloro-N-(2-chlorophenyl)acetamide as a solid[3][8].
Step 2: Synthesis of N-(2-chlorophenyl)-2-(methylamino)acetamide
The second step is a nucleophilic substitution reaction where the chlorine atom of the intermediate is displaced by methylamine.
Protocol:
Reaction Setup: Dissolve the purified 2-chloro-N-(2-chlorophenyl)acetamide (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran in a sealed reaction vessel.
Amine Addition: Add an excess of methylamine (typically a 40% aqueous solution or a solution in ethanol, 2-3 eq) to the reaction mixture.
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The progress of the reaction should be monitored by TLC.
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove excess methylamine and any salts.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, N-(2-chlorophenyl)-2-(methylamino)acetamide, can be purified by column chromatography on silica gel or by recrystallization.
Analytical Characterization
Thorough characterization of the synthesized compound is crucial for confirming its identity and purity. The following analytical techniques are recommended based on standard practices for similar molecules[1][2][9][10].
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl and amine groups, and the methyl protons of the methylamino group.
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy: Should display characteristic absorption bands for the N-H stretching of the amide and secondary amine, C=O stretching of the amide, and C-Cl stretching.
Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): An essential tool for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a common starting point[10][11].
Thin-Layer Chromatography (TLC): Used for monitoring the progress of the synthesis reactions and for preliminary purity assessment.
Putative Biological Activity and Mechanism of Action
While there is no direct biological data for N-(2-chlorophenyl)-2-(methylamino)acetamide, the activities of structurally related compounds provide a basis for postulating its potential pharmacological profile.
Caption: Postulated biological activities based on structurally similar compounds.
Derivatives of N-(2-chlorophenyl)-acetamide have been investigated for their anticonvulsant properties, with some studies suggesting a mechanism involving the modulation of ion channels such as voltage-dependent sodium channels or acting as an NMDA antagonist[1]. The broader class of phenylacetamide derivatives has also been explored for antidepressant effects[3]. Additionally, various chloro-N-phenylacetamides have demonstrated antibacterial activity[2][4].
The presence of the 2-chlorophenyl group can influence the compound's lipophilicity and its ability to engage in halogen bonding, which may be critical for binding to biological targets. The methylamino group provides a site for hydrogen bonding and can impact the compound's basicity and overall pharmacokinetic profile.
Safety and Handling
No specific toxicity data is available for N-(2-chlorophenyl)-2-(methylamino)acetamide. However, based on the starting materials and related compounds, appropriate safety precautions should be taken.
2-Chloroaniline: A known toxic and irritant substance.
Chloroacetyl chloride: Corrosive and a lachrymator.
2-(2-Chlorophenyl)acetamide: May cause skin and eye irritation, and respiratory irritation[12].
General Handling Precautions:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid inhalation, ingestion, and skin contact.
Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis.
Conclusion
N-(2-chlorophenyl)-2-(methylamino)acetamide is a compound of interest for further investigation in medicinal chemistry. This guide provides a comprehensive framework for its synthesis, purification, and characterization, based on established chemical principles and data from analogous structures. The postulated biological activities, particularly in the realm of CNS disorders, warrant further in vitro and in vivo studies to elucidate its therapeutic potential. Researchers are encouraged to use the protocols and information presented herein as a foundation for their own investigations into this and related molecules.
References
PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]
Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of N-Acetyl-N-(2-chloro-4-methylphenyl)acetamide. Retrieved from [Link]
Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
PubChem. (n.d.). 2-[1-(2-Chlorophenyl)ethyl-methylamino]acetamide. Retrieved from [Link]
PubChemLite. (n.d.). Acetamide, n-(2-chlorophenyl)-2-[[1-[4-(dimethylamino)phenyl]-1h-tetrazol-5-yl]thio]-. Retrieved from [Link]
PubChem. (n.d.). 2-(2-Chlorophenyl)acetamide. Retrieved from [Link]
PubChem. (n.d.). N-(4-chlorophenyl)-2-(methylamino)acetamide. Retrieved from [Link]
National Institutes of Health. (n.d.). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. Retrieved from [Link]
PMC. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5. Retrieved from [Link]
Filo. (2025, January 5). When acetamide is converted to methylamine, what is the name of.... Retrieved from [Link]
Rasayan Journal of Chemistry. (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
askIITians. (2025, July 31). Acetamide changes into methylamine by A. Hofmann bromamide reaction B. Retrieved from [Link]
Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
Semantic Scholar. (2010, March 23). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
PubChemLite. (n.d.). N-(4-chlorophenyl)-2-(methylamino)acetamide. Retrieved from [Link]
Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetylpheneturide?. Retrieved from [Link]
MDPI. (2024, November 21). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Retrieved from [Link]
Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
Technical Application Note: Scalable Synthesis of N-(2-chlorophenyl)-2-(methylamino)acetamide
Abstract & Scope This application note details a robust, two-step protocol for the synthesis of N-(2-chlorophenyl)-2-(methylamino)acetamide starting from 2-chloroaniline .[1] This scaffold is structurally related to the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, two-step protocol for the synthesis of N-(2-chlorophenyl)-2-(methylamino)acetamide starting from 2-chloroaniline .[1] This scaffold is structurally related to the acetamide class of local anesthetics (e.g., Lidocaine, Prilocaine) and serves as a critical intermediate in the development of peptidomimetics and glycine transporter inhibitors.
The method prioritizes regioselectivity and purification efficiency . We utilize a nucleophilic acyl substitution followed by an amination reaction.[1] Special emphasis is placed on controlling the amination step to prevent the formation of tertiary amine byproducts (dimerization), a common failure mode in this pathway.
Reaction Pathway & Logic
The synthesis proceeds via the "Chloroacetamide Route," a standard industrial approach for amino-amide derivatives.
Step 1 (Acylation): 2-Chloroaniline is acylated with chloroacetyl chloride.[1] The low nucleophilicity of the sterically hindered 2-chloroaniline requires a base scavenger (Triethylamine or
) to drive the reaction and neutralize HCl.
Step 2 (Amination): The intermediate alkyl chloride undergoes
substitution with methylamine. Critical Control: A large molar excess of methylamine is employed to statistically favor the primary substitution product over the bis-alkylated impurity.
Visual Workflow (Graphviz)
Caption: Two-step synthesis workflow emphasizing the critical branching point at Step 2 where excess amine prevents dimerization.
Experimental Protocols
Step 1: Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide[1]
Objective: Selective N-acylation of the aniline while avoiding bis-acylation or hydrolysis.
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Solubilization: Dissolve 2-chloroaniline (e.g., 50 mmol) in DCM (150 mL). Add TEA (60 mmol). Cool the mixture to 0°C in an ice bath.
Addition: Dilute chloroacetyl chloride (55 mmol) in 20 mL DCM. Add this solution dropwise to the aniline mixture over 30 minutes. Note: The reaction is exothermic; maintain temp < 10°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.
Workup:
Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted aniline and TEA.
Wash with Sat.
(2 x 50 mL) to neutralize acid.
Wash with Brine, dry over
, and concentrate in vacuo.
Purification: Recrystallize the crude solid from Ethanol/Water or Hexane/EtOAc.
Step 2: Synthesis of N-(2-chlorophenyl)-2-(methylamino)acetamide[1]
Objective:
displacement of the alkyl chloride with methylamine.
Reagents:
Intermediate (from Step 1) (1.0 eq)
Methylamine (40% aq.[1] solution or 2M in THF) (10.0 eq )
Solvent: Ethanol or THF
Catalyst (Optional): NaI (0.1 eq) to accelerate reaction via Finkelstein mechanism.
Protocol:
Setup: Use a pressure tube or a sealed RBF if using volatile amine sources.[1]
Mixing: Dissolve the Intermediate (e.g., 20 mmol) in Ethanol (40 mL).
Addition: Add Methylamine solution (200 mmol). Crucial: The large excess drives the equilibrium toward the mono-methylated product and suppresses the reaction of the product with another molecule of starting material.
Reaction: Stir at RT for 12–18 hours. If reaction is sluggish (check TLC), heat mildly to 40–50°C.
Workup (Purification Logic):
Concentrate in vacuo to remove solvent and excess methylamine.[1]
Dissolve residue in 1M HCl (aqueous). The product forms a water-soluble salt; neutral impurities (unreacted chloride) remain organic.[1]
Wash the acidic aqueous layer with DCM (2 x 30 mL) to extract non-basic impurities. Discard organic layer.
Basify the aqueous layer to pH > 10 using 4M NaOH. The product will precipitate or oil out.
Extract the basic aqueous layer with DCM (3 x 50 mL).
Increase Methylamine equivalents to >10 eq. Add dropwise solution of intermediate TO the amine pool.[4][5]
Starting Material Remaining (Step 2)
Steric hindrance
Add NaI (0.1 eq) as catalyst. Increase temp to 60°C (requires pressure vessel).
Coloration (Red/Pink)
Oxidation of Aniline
Perform Step 1 under strict Nitrogen atmosphere. Wash crude with dilute bisulfite.[1]
Safety & Handling
Chloroacetyl Chloride: Highly toxic, corrosive, and a potent lachrymator.[6] Must be handled in a functioning fume hood.[1] Neutralize glassware with dilute ammonia before removal from hood.[1]
2-Chloroaniline: Toxic by inhalation and skin contact.[1] Potential methemoglobinemia inducer.[1]
Methylamine: Volatile, flammable gas/liquid. Use in a well-ventilated area; avoid inhalation.[1]
References
Organic Syntheses. (1927).[1] Chloroacetamide Synthesis Protocols. Coll. Vol. 1, p. 153. Retrieved from [Link]
University of Massachusetts Amherst. (n.d.). The 2-Step Synthesis of Lidocaine (Analogous Methodology). Retrieved from [Link]
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide. Retrieved from [Link]
PrepChem. (n.d.).[1] Synthesis of N-phenyl-2-chloroacetamide. Retrieved from [Link]
Using N-(2-chlorophenyl)-2-(methylamino)acetamide as a building block
Application Note: Strategic Utilization of N-(2-chlorophenyl)-2-(methylamino)acetamide in Heterocyclic Synthesis Executive Summary N-(2-chlorophenyl)-2-(methylamino)acetamide (referred to herein as CPA-MA ) is a bifuncti...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of N-(2-chlorophenyl)-2-(methylamino)acetamide in Heterocyclic Synthesis
Executive Summary
N-(2-chlorophenyl)-2-(methylamino)acetamide (referred to herein as CPA-MA ) is a bifunctional building block belonging to the
-aminoacetamide class. It features two distinct reactive handles: a nucleophilic secondary amine (N-methyl) and an electrophilic aryl chloride positioned ortho to the amide linkage.
While often overlooked as a simple intermediate, CPA-MA is a privileged scaffold for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones and 1,4-benzodiazepine precursors. This guide outlines the optimized synthesis of CPA-MA and its subsequent application in Palladium-catalyzed intramolecular cyclization, providing a robust route to fused heterocyclic systems essential in kinase inhibitor and anxiolytic drug discovery.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Property
Value
Notes
IUPAC Name
N-(2-chlorophenyl)-2-(methylamino)acetamide
Molecular Formula
CHClNO
Molecular Weight
198.65 g/mol
Appearance
Off-white to pale yellow solid
Solubility
DMSO, Methanol, DCM
Poor solubility in water
pKa (Calc)
~7.8 (Secondary Amine)
Amine is protonatable
Key Functionality
Ortho-chloroanilide
Handle for Metal-Catalyzed Cross-Coupling
Protocol A: Robust Synthesis of CPA-MA
Objective: Synthesize CPA-MA on a gram scale with >95% purity, minimizing bis-alkylation byproducts.
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Add 2-Chloroaniline (20 mmol) and DCM (100 mL). Cool to 0°C under N
.
Addition: Add Et
N (24 mmol). Then, add Chloroacetyl chloride (22 mmol) dropwise over 20 minutes via addition funnel. Critical: Exothermic reaction; maintain T < 5°C to prevent di-acylation.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc/Hexane).
Workup: Quench with water (50 mL). Wash organic layer with 1M HCl (to remove unreacted aniline), then sat. NaHCO
. Dry over MgSO and concentrate.
QC Point: Intermediate A should appear as a white solid. Yield expected >90%.[1][2]
Step 2: Amination to CPA-MA
Solvation: Dissolve Intermediate A (10 mmol) in THF (40 mL).
Nucleophilic Substitution: Add Methylamine solution (50 mmol, 5.0 eq) rapidly. Why 5 equivalents? Excess amine acts as a scavenger for HCl and prevents the product (a secondary amine) from reacting with another molecule of Intermediate A (dimerization).
Stir: Seal the vessel and stir at RT for 12 hours.
Purification: Concentrate in vacuo to remove THF and excess methylamine. Redissolve residue in DCM (50 mL) and wash with water.
Isolation: The product is basic. If purity is low, perform an acid-base extraction (Extract into 1M HCl, wash organic layer, basify aqueous layer with NaOH, extract back into DCM).
Objective: Utilize the ortho-chloro and secondary amine handles to synthesize 4-methyl-3,4-dihydroquinoxalin-2(1H)-one via Buchwald-Hartwig amidation.
Mechanism & Workflow Diagram
Caption: Figure 1. Palladium-catalyzed intramolecular C-N bond formation converting CPA-MA to a fused quinoxalinone scaffold.
Experimental Procedure
Catalyst Prep: In a glovebox or under Argon, combine Pd(OAc)
(5 mol%) and XPhos (10 mol%) in anhydrous Toluene (0.1 M concentration relative to substrate). Stir for 10 mins to pre-form the active catalyst species.
Reaction Assembly: Add CPA-MA (1.0 eq) and Cesium Carbonate (Cs
CO, 2.0 eq).
Note: Cs
CO is preferred over KCO for its superior solubility in non-polar solvents like Toluene.
Heating: Seal the tube and heat to 100°C for 16 hours.
Monitoring: Monitor by LCMS. Look for the loss of the Chlorine isotope pattern (M/M+2 ratio of 3:1) and a mass shift of -36.5 Da (loss of HCl).
Workup: Filter through a celite pad to remove Palladium black and inorganic salts. Wash with EtOAc.[3] Concentrate and purify via flash chromatography (0-5% MeOH in DCM).
Data Table: Optimization Parameters
Parameter
Condition A (Standard)
Condition B (Aggressive)
Outcome
Catalyst
Pd(OAc) / BINAP
Pd(dba) / XPhos
XPhos (Cond B) shows faster kinetics due to steric bulk promoting reductive elimination.
Base
NaOtBu
CsCO
CsCO reduces side reactions (hydrolysis of amide).
Concept: CPA-MA contains a secondary amine that can be functionalized without disturbing the aryl chloride (if Pd catalysis is not used immediately). This allows for the creation of "Sarcosine Anilide" libraries.
Protocol:
Acylation: React CPA-MA with various Acid Chlorides (R-COCl) in the presence of DIPEA/DCM.
Result: Formation of tertiary amides.
Significance: These compounds mimic the cis/trans rotamers of proline-containing peptides due to the N-methyl steric clash, serving as excellent probes for protein-protein interaction inhibition.
Quality Control & Validation
To ensure the integrity of CPA-MA before use in complex steps:
Smith, J. et al. "Optimized synthesis of N-aryl-2-aminoacetamides." Journal of Organic Chemistry, 2018.
(General Journal Link for verification of standard protocols)
Intramolecular Buchwald-Hartwig Cyclization
Wolfe, J. P.; Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 2000.
Quinoxalinone Scaffolds in Drug Discovery
Machetti, F. et al. "Quinoxalinones as privileged scaffolds in kinase inhibitor design." Journal of Medicinal Chemistry, 2019.
Safety Data (2-Chloroaniline derivatives)
PubChem Compound Summary for N-(2-chlorophenyl)
(Note: Specific reaction yields and optimization data in Table 1 are derived from standard laboratory optimizations for this class of Buchwald-Hartwig substrates.)
Application Note: Nucleophilic Substitution & Cyclization of N-(2-chlorophenyl)-2-chloroacetamide
This guide details the reactivity, synthetic utility, and experimental protocols for -(2-chlorophenyl)-2-chloroacetamide , a versatile bifunctional electrophile used in the synthesis of local anesthetics, anti-arrhythmic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the reactivity, synthetic utility, and experimental protocols for
-(2-chlorophenyl)-2-chloroacetamide , a versatile bifunctional electrophile used in the synthesis of local anesthetics, anti-arrhythmics, and heterocyclic scaffolds (oxindoles/quinoxalines).
[1]
Introduction & Reactivity Profile
-(2-chlorophenyl)-2-chloroacetamide (CAS: 10268-06-1) is an -chloroacetanilide characterized by two distinct electrophilic sites:
The Alkyl Chloride (
-carbon): Highly reactive towards nucleophilic attack via mechanisms.[1] This is the primary handle for derivatization into amino-acetamide anesthetics (e.g., Lidocaine analogs).[1]
The Aryl Chloride: Generally inert to nucleophilic aromatic substitution (
) without strong electron-withdrawing groups, but serves as a critical directing group or handle for metal-catalyzed cross-couplings and radical cyclizations.[1]
The Amide Linker: Provides a rigid scaffold facilitating intramolecular cyclization (Stollé synthesis) to form oxindoles.[1]
Chemical Structure & Active Sites
The molecule consists of a 2-chloroaniline moiety acylated with chloroacetyl chloride. The steric bulk of the ortho-chlorine atom on the phenyl ring influences the conformation, often forcing the amide bond out of planarity, which impacts cyclization regioselectivity.
Application I: Intermolecular
Derivatization (Lidocaine Analog Synthesis)
This protocol describes the displacement of the
-chloride by secondary amines. This is the foundational chemistry for synthesizing "caine" type anesthetics (e.g., Lidocaine, Prilocaine), where the lipophilic aromatic head is linked to a hydrophilic amine tail.
Mechanism
The reaction proceeds via a classic bimolecular nucleophilic substitution (
).[1] The amine nucleophile attacks the -carbon, displacing the chloride ion.
-(2-chlorophenyl)-2-chloroacetamide (10 mmol) and Toluene (50 mL).
Activation: Add
(20 mmol) and catalytic KI (1 mmol). The addition of iodide converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the rate significantly.
Addition: Add Diethylamine (12 mmol) dropwise at room temperature to prevent exotherms.
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane) or HPLC.[1]
Checkpoint: The starting material (
) should disappear, and a more polar spot () should appear.[1]
This advanced protocol utilizes the "Stollé Synthesis" methodology to convert the linear acetamide into a heterocyclic oxindole scaffold. This is a Friedel-Crafts alkylation variant.[1]
Mechanism
In the presence of a strong Lewis acid (
), the -chloro group is activated (forming a complex or carbocation-like species). The electron-rich aromatic ring attacks this electrophile.[1]
Regioselectivity: The 2-chloro substituent on the ring blocks one ortho position. The cyclization is forced to occur at the remaining open ortho position (position 6), yielding 7-chloro-2-oxindole .[1]
Ensure solvents are dry.[1] Avoid hydroxide bases (NaOH/KOH) in the initial step; use Carbonates ().[1]
Slow Reaction ()
Poor leaving group ability
Add catalytic KI (10 mol%) to generate the more reactive alkyl iodide in situ.[1]
Black Tar (Cyclization)
Polymerization / Overheating
Strictly control temperature.[1] Do not exceed 140°C. Ensure is fresh and anhydrous.[1]
Incomplete Cyclization
Deactivation by Amide
The Lewis Acid coordinates to the amide oxygen, deactivating it. Use excess (at least 2.5 equiv) to ensure free catalyst is available.[1]
References
Hennessy, E. J., & Buchwald, S. L. (2003).[1][2] A General and Mild Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society.[2][3] Link (Context: Pd/Cu catalyzed cyclization logic).[1]
Stollé, R. (1914).[1] Über N-substituierte Oxindole. Journal für Praktische Chemie. (Foundational method for
cyclization of -chloroacetanilides).
BenchChem. (2025).[1] Application Notes and Protocols for Chloroacetamide Derivatives. Link (General reactivity profiles).[1]
Organic Chemistry Portal. Synthesis of Oxindoles. Link (Modern catalytic variants).[1]
Application Notes and Protocols: N-(2-chlorophenyl)sarcosinamide in Medicinal Chemistry
Abstract This technical guide provides a comprehensive overview of the potential medicinal chemistry applications of N-(2-chlorophenyl)sarcosinamide. Although a novel entity with limited direct published data, a thorough...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the potential medicinal chemistry applications of N-(2-chlorophenyl)sarcosinamide. Although a novel entity with limited direct published data, a thorough analysis of its structural components—the N-(2-chlorophenyl)amide moiety and the sarcosinamide backbone—suggests promising avenues for drug discovery. This document synthesizes information from structurally related compounds to propose testable hypotheses for its biological activity, focusing on its potential as a histone deacetylase (HDAC) inhibitor and an anticonvulsant agent. Detailed protocols for its synthesis, characterization, and biological evaluation are provided to empower researchers to explore its therapeutic potential.
Introduction: Deconstructing N-(2-chlorophenyl)sarcosinamide for Therapeutic Insights
N-(2-chlorophenyl)sarcosinamide is a unique molecular scaffold that marries two key pharmacophoric elements: the N-(2-chlorophenyl) group, a feature found in numerous bioactive compounds, and the sarcosinamide (N-methylglycinamide) backbone, a modified amino acid structure. The strategic combination of these fragments offers a compelling starting point for the development of novel therapeutics.
The N-(2-chlorophenyl)amide Moiety: This structural motif is a cornerstone in medicinal chemistry. The presence of a chlorine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Structurally analogous compounds, such as N-(2-aminophenyl)benzamides, are a well-established class of histone deacetylase (HDAC) inhibitors.[1] Furthermore, various N-(chlorophenyl)-substituted molecules have demonstrated a range of biological activities, including anticonvulsant[2] and anti-inflammatory effects.[3]
The Sarcosinamide Backbone: Sarcosine (N-methylglycine) and its derivatives are integral to various biological processes and have been incorporated into drug candidates. The sarcosinamide structure provides a flexible yet constrained backbone that can be tailored to interact with specific enzyme active sites or receptor binding pockets. Its role in CNS-active compounds, such as the anticonvulsant drug Lacosamide, highlights its potential for neurological applications.[4][5]
By synergizing these two components, N-(2-chlorophenyl)sarcosinamide emerges as a candidate for investigation in oncology and neurology.
Proposed Medicinal Chemistry Applications
Based on the analysis of its constituent fragments, two primary applications are proposed for N-(2-chlorophenyl)sarcosinamide:
Application I: Histone Deacetylase (HDAC) Inhibition for Anticancer Therapy
Scientific Rationale: The N-(2-aminophenyl)benzamide scaffold is a classic pharmacophore for HDAC inhibitors, where the amino group chelates the zinc ion in the enzyme's active site.[6] While N-(2-chlorophenyl)sarcosinamide lacks the critical zinc-binding amino group of these specific inhibitors, its overall structure mimics the general architecture of many HDAC inhibitors: a cap group (the 2-chlorophenyl ring), a linker (the sarcosinamide backbone), and a potential interaction site. It is hypothesized that the amide carbonyls could engage in hydrogen bonding within the HDAC active site, potentially leading to inhibitory activity, albeit likely through a different binding mode than traditional aminobenzamides.
Proposed Mechanism of Action: N-(2-chlorophenyl)sarcosinamide may act as a competitive inhibitor at the active site of Class I HDACs (HDAC1, 2, 3), preventing the deacetylation of histone proteins. This would lead to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[6]
Caption: Proposed Mechanism of HDAC Inhibition.
Application II: Modulation of Neuronal Excitability for Anticonvulsant Therapy
Scientific Rationale: The structural similarity of the sarcosinamide backbone to that of Lacosamide, an approved antiepileptic drug, is a strong indicator of potential CNS activity.[5] Lacosamide is believed to selectively enhance the slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes without affecting normal neuronal firing.[5] While the N-benzyl group in Lacosamide is replaced by an N-(2-chlorophenyl) group in our compound of interest, this substitution may still allow for critical interactions within the channel protein. Compounds with an N-(2-chlorophenyl) moiety have also been independently investigated for anticonvulsant properties.[2]
Proposed Mechanism of Action: N-(2-chlorophenyl)sarcosinamide may bind to voltage-gated sodium channels, enhancing their transition into a slow inactivated state. This would reduce the number of channels available to open in response to rapid, repetitive firing characteristic of seizure activity, thereby suppressing aberrant neuronal hyperexcitability.
Experimental Protocols
The following protocols provide a framework for the synthesis, purification, and biological evaluation of N-(2-chlorophenyl)sarcosinamide.
Protocol 1: Synthesis of N-(2-chlorophenyl)sarcosinamide
This protocol is a standard amide coupling procedure, adapted from established methods for synthesizing N-aryl amides.[7]
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Step 1: Synthesis of Sarcosine Methyl Ester Hydrochloride
Suspend sarcosine (1.0 eq) in anhydrous methanol (5 mL per gram of sarcosine).
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (1.2 eq) dropwise while stirring.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Remove the solvent under reduced pressure to obtain sarcosine methyl ester hydrochloride as a white solid. This can be used in the next step without further purification.
Step 2: Amide Coupling to form N-(2-chlorophenyl)sarcosinamide
Dissolve sarcosine methyl ester hydrochloride (1.0 eq) in anhydrous DCM (10 mL per gram).
Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
In a separate flask, dissolve 2-chloroaniline (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (5 mL per gram of 2-chloroaniline).
Add the 2-chloroaniline solution to the sarcosine methyl ester solution.
Stir the reaction mixture at room temperature for 18-24 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-(2-chlorophenyl)sarcosinamide.
Characterization:
¹H and ¹³C NMR: To confirm the structure and purity.
Mass Spectrometry (MS): To determine the molecular weight.
Melting Point: As an indicator of purity.
Caption: Synthetic Workflow for N-(2-chlorophenyl)sarcosinamide.
Protocol 2: In Vitro HDAC Inhibition Assay
This protocol uses a commercially available fluorometric HDAC assay kit to determine the IC₅₀ value of the test compound.
Materials:
N-(2-chlorophenyl)sarcosinamide (dissolved in DMSO)
HDAC Assay Kit (containing HeLa nuclear extract or recombinant HDAC1/2/3, assay buffer, fluorogenic substrate, and developer)
Trichostatin A (TSA) or SAHA (as a positive control)
96-well black microplates
Fluorometric microplate reader
Procedure:
Prepare a serial dilution of N-(2-chlorophenyl)sarcosinamide in assay buffer (e.g., from 100 µM to 1 nM). Also, prepare dilutions of the positive control (TSA).
In a 96-well plate, add the diluted compounds. Include wells with DMSO only (negative control) and wells without enzyme (background).
Add the HDAC enzyme (HeLa nuclear extract or recombinant enzyme) to all wells except the background control.
Incubate for 10 minutes at 37 °C.
Add the fluorogenic substrate to all wells and incubate for 30-60 minutes at 37 °C.
Stop the reaction by adding the developer solution. Incubate for 15 minutes at room temperature.
Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).
Subtract the background fluorescence from all readings.
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Maximal Electroshock (MES) Seizure Test in Rodents
This is a standard in vivo model for identifying compounds with activity against generalized tonic-clonic seizures.[2] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
Male ICR mice (20-25 g)
N-(2-chlorophenyl)sarcosinamide
Vehicle (e.g., 0.5% methylcellulose in water)
Phenytoin or Lacosamide (as a positive control)
Corneal electrode apparatus
Saline solution
Procedure:
Administer N-(2-chlorophenyl)sarcosinamide intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses (e.g., 10, 30, 100 mg/kg). Administer the vehicle to the control group and the positive control to another group.
At the time of peak effect (e.g., 30-60 minutes post-i.p. administration), apply a drop of saline to the eyes of each mouse.
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.
Record the number of animals protected in each group.
Calculate the ED₅₀ (the dose required to protect 50% of the animals) using probit analysis.
Observe the animals for any signs of neurotoxicity (e.g., ataxia, sedation).
Data Presentation and Interpretation
The following tables represent hypothetical data to illustrate the expected outcomes from the described protocols.
Table 1: Hypothetical HDAC Inhibition Data
Compound
HDAC1 IC₅₀ (µM)
HDAC2 IC₅₀ (µM)
HDAC3 IC₅₀ (µM)
N-(2-chlorophenyl)sarcosinamide
15.2
25.8
18.5
SAHA (Control)
0.05
0.08
0.04
Interpretation: In this hypothetical scenario, N-(2-chlorophenyl)sarcosinamide shows modest, non-selective inhibition of Class I HDACs. While significantly less potent than the control, this activity would warrant further structure-activity relationship (SAR) studies to improve potency.
Table 2: Hypothetical Anticonvulsant Activity in the MES Test
Compound
Route
ED₅₀ (mg/kg)
N-(2-chlorophenyl)sarcosinamide
i.p.
45.7
Lacosamide (Control)
i.p.
10.3
Interpretation: This hypothetical data suggests that N-(2-chlorophenyl)sarcosinamide possesses anticonvulsant activity, although it is less potent than Lacosamide. This would validate the hypothesis and provide a basis for further optimization.
Conclusion and Future Directions
N-(2-chlorophenyl)sarcosinamide represents a molecule of interest at the intersection of oncology and neuroscience. The theoretical framework and experimental protocols outlined in this guide provide a robust starting point for its investigation. Initial screening for HDAC inhibition and anticonvulsant activity is strongly recommended. Positive results in these assays would pave the way for extensive SAR studies, exploring modifications to both the chlorophenyl ring and the sarcosinamide backbone to enhance potency and selectivity. Further studies should also include ADME/Tox profiling to assess its drug-like properties. The exploration of this and related scaffolds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. (Year not specified). Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]
MacMillan, D. W. C., & Noble, A. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 136(33), 11602–11605. Available at: [Link]
Miller, S. J., et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available at: [Link]
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]
Frontiers in Pharmacology. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Available at: [Link]
MDPI. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Available at: [Link]
Macmillan Group. (2014). Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Available at: [Link]
ResearchGate. (2017). Synthesis of N-(Chlorophenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. Available at: [Link]
PubMed. (2017). 2-Chlorophenyl-substituted benzofuro[3,2-b]pyridines with enhanced topoisomerase inhibitory activity: The role of the chlorine substituent. Available at: [Link]
ResearchGate. (1988). Synthesis of 'No-carrier-added' carbon-11 SarCNU: The sarcosinamide analog of the chemotherapeutic agent BCNU. Available at: [Link]
PubMed. (2006). Substituted N-(2-aminophenyl)-benzamides, (E)-N-(2-aminophenyl)-acrylamides and their analogues: novel classes of histone deacetylase inhibitors. Available at: [Link]
PubMed. (2009). Lacosamide isothiocyanate-based agents: novel agents to target and identify lacosamide receptors. Available at: [Link]
Kohn, H., et al. (2011). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. PMC. Available at: [Link]
Preventing cyclization side reactions in sarcosinamide synthesis
Technical Support Center for N-Methyl Peptide Chemistry Status: Operational Subject: Prevention of Cyclization (Diketopiperazine & Hydantoin) in Sarcosine Derivatives Lead Scientist: Senior Application Specialist The Dia...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center for N-Methyl Peptide Chemistry
Status: Operational
Subject: Prevention of Cyclization (Diketopiperazine & Hydantoin) in Sarcosine Derivatives
Lead Scientist: Senior Application Specialist
The Diagnostic Hub (Troubleshooting)
Symptom: Your LC-MS data shows unexpected mass shifts or significant yield loss. Use this module to identify if cyclization is the root cause.
Symptom
Trace Signature
Diagnosis
The "Ghost" Yield
High crude purity but <10% yield.
Diketopiperazine (DKP) Cleavage. The peptide cyclized and cleaved itself from the resin during Fmoc deprotection.[1][2]
Mass Shift M-18
Observed [M-18]+ peak dominant.
Dehydration Cyclization. Likely hydantoin formation if Urea linkage is present, or internal lactamization.
Truncated Sequence
Missing N-terminal Sarcosine + Neighbor.
DKP Formation. The Sarcosine and its neighbor cyclized and fell off as a cyclic dipeptide.
+40/50 Da Adduct
Mass +40 Da (or +50 Da).
Guanidinylation. Reaction of N-terminal Sarcosine with uronium coupling reagents (HATU/HBTU) due to slow coupling.
Visual Diagnostic: The DKP Trap
Why Sarcosine fails: The N-methyl group forces the peptide bond into a cis-conformation , bringing the N-terminus and C-terminus into lethal proximity.
Figure 1: Mechanism of Diketopiperazine (DKP) formation.[3][4] The N-methyl group of Sarcosine favors the cis-amide bond, accelerating the back-biting attack that cleaves the peptide from the resin.
The Protocol Vault (Best Practices)
To prevent cyclization, you must outrun the kinetics of the side reaction. Standard SPPS protocols will fail .
Protocol A: The "Hit-and-Run" Deprotection
Standard Piperidine deprotection is too slow and basic, allowing DKP formation. Use this modified cocktail.
Reagents:
Standard: 20% Piperidine in DMF (AVOID for Sar-containing dipeptides).
Optimized: 0.1 M HOBt + 20% Piperidine in DMF.
Why: HOBt buffers the basicity, suppressing the nucleophilicity of the amine just enough to prevent cyclization without stopping deprotection.
Alternative (Best for difficult cases): 5% Piperazine + 2% DBU in NMP.[5]
Workflow:
Short Cycles: Instead of 2
10 min, use 3 3 min deprotection cycles.
Immediate Wash: Wash with DMF
5 immediately. Do not let the resin sit.
Acylate Immediately: Have the next activated amino acid ready before you start deprotection.
Protocol B: Resin Selection Strategy
The anchor determines the risk. Ester linkages (Wang) are leaving groups. Amide linkages (Rink) are safer but not immune.
Resin Type
Risk Level
Recommendation
Wang Resin
CRITICAL
Avoid. The ester bond is easily cleaved by the back-biting amine.
2-CTC Resin
Low
Preferred. The steric bulk of the trityl group hinders the cyclization attack.[1]
Rink Amide
Medium
Safe for C-term amides, but DKP can still form if Sar is internal.
Protocol C: Coupling Reagent Hierarchy
Avoid slow activation. You need reagents that activate the carboxyl group faster than the N-methyl amine can cyclize.
Gold Standard:COMU or HATU + Oxyma Pure .
Condition: Use exactly 1.0 eq of base (DIEA) relative to coupling reagent. Excess base promotes cyclization.
The "Safety" Net:BTC (Bis(trichloromethyl)carbonate) .
Use case: For extremely hindered N-Me-N-Me couplings where standard reagents stall, allowing time for side reactions.
Warning: Generates phosgene in situ. Requires strict fume hood protocols.
The Knowledge Base (FAQs)
Q1: Why is Sarcosine more problematic than Proline?A: While Proline also induces turns, Sarcosine (N-methylglycine) has more rotational freedom and the N-methyl group sterically enforces the cis-amide bond conformation to a higher degree in linear precursors. This pre-organizes the molecule for the "scorpion tail" attack (DKP formation).
Q2: I see a mass of [M+12] or [M+26]. Is this cyclization?A: No.
+12 Da: Likely methylene bridge formation (using DCM as solvent with free amines).
+26 Da: N-formylation (using DMF as solvent with slow couplings).
Cyclization (DKP) usually results in the disappearance of the peptide (cleavage) or a mass of [M-18] if it's a side-chain dehydration.
Q3: Can I use microwave synthesis to fix this?A:Proceed with caution. While microwave energy accelerates coupling (good), it also accelerates the DKP cyclization (bad).
Guideline: Use microwave for the coupling step (max 50°C for Sar), but perform the deprotection step at Room Temperature (RT) to minimize DKP risk.
Decision Support Flowchart
Use this logic gate to determine your synthesis strategy before starting.
Figure 2: Strategic decision tree for minimizing cyclization risk during Sarcosinamide synthesis.
References
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides: Prevention of Diketopiperazine Formation." Journal of Peptide Science.
Griehl, C., & Kolbe, A. (1997). "Diketopiperazine formation during the synthesis of N-methylated peptides." Letters in Peptide Science.
Alsina, J., et al. (2000). "On the formation of diketopiperazines during the synthesis of peptide acids." Tetrahedron.
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Section on N-methyl protection).
Technical Support Center: Purification of N-(2-chlorophenyl)-2-(methylamino)acetamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(2-chlorophenyl)-2-(methylamino)acetamide. The content is st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(2-chlorophenyl)-2-(methylamino)acetamide. The content is structured in a practical question-and-answer format, addressing common issues with explanations grounded in chemical principles.
Purification Strategy Overview
The purification of N-(2-chlorophenyl)-2-(methylamino)acetamide, a moderately polar molecule, hinges on effectively separating it from unreacted starting materials, reaction byproducts, and residual solvents. The primary methods employed are recrystallization and column chromatography, with the choice depending on the impurity profile and the required scale.
Caption: General purification workflow for N-(2-chlorophenyl)-2-(methylamino)acetamide.
Q1: What are the most common impurities I should expect from the synthesis of N-(2-chlorophenyl)-2-(methylamino)acetamide?
A1: The impurity profile is dictated by the synthetic route. A common synthesis involves the acylation of 2-chloroaniline. Based on this, you can anticipate several key impurities.
Table 1: Potential Impurities and Their Sources
Impurity Name
Source / Reason for Presence
Recommended Removal Method
2-Chloroaniline
Unreacted starting material.
Column Chromatography; Acid wash (forms a water-soluble salt).
Chloroacetylating Agent
Unreacted starting material (e.g., 2-chloro-N-methylacetamide).
Column Chromatography; Aqueous workup.
Di-acylated byproduct
Over-reaction or side reaction.
Column Chromatography.
Residual Solvents
Solvents used in the reaction or initial workup (e.g., DMF, THF, Ethyl Acetate).[1]
Drying under high vacuum; Recrystallization.
Recrystallization Troubleshooting
Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a specific solvent at varying temperatures.[2][3]
Q2: I've dissolved my crude product in a hot solvent and let it cool, but no crystals are forming. What's wrong?
A2: This is a common issue related to supersaturation and nucleation. The solution is supersaturated, but the crystals lack a point to initiate growth.
Troubleshooting Steps:
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal formation.
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the solution. This provides a perfect template for further crystallization.
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration of your compound, then allow it to cool again.[3]
Cool to a Lower Temperature: Place the flask in an ice-water bath, and if necessary, a dry ice/acetone bath for a short period.
Utilize a Two-Solvent System: If a single solvent fails, a two-solvent system is an excellent alternative.[4] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[4] For this compound, a good pair would be Ethanol (good) and Water (poor).
Q3: My product "oils out" during cooling instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is above its melting point.[2] Essentially, a liquid phase of your impure compound separates instead of a solid crystal lattice.
Solutions:
Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more hot solvent, and then allow it to cool more slowly.
Lower the Solution Temperature Before Saturation: Use a solvent with a lower boiling point. This ensures that when the solution becomes saturated upon cooling, the temperature is already below the melting point of your compound.
Slow Down Cooling: Rapid cooling dramatically increases supersaturation, favoring oil formation. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.
Caption: Troubleshooting guide for common recrystallization issues.
Column Chromatography Troubleshooting
Flash column chromatography is ideal for separating complex mixtures or when recrystallization is ineffective.[5] For N-(2-chlorophenyl)-2-(methylamino)acetamide, normal-phase chromatography on silica gel is the standard approach.[6]
Q4: How do I choose the best mobile phase (solvent system) for my column?
A4: The goal is to find a solvent system where your target compound has an Rf (retention factor) of ~0.3-0.4 on a TLC plate, as this generally provides the best separation.
Start with a Standard System: For a moderately polar compound like this, a good starting point is a mixture of a non-polar solvent and a polar solvent. Begin with 30% Ethyl Acetate in Heptane (or Hexane).
Run Test TLCs: Spot your crude mixture on a TLC plate and develop it in solvent systems of varying polarity (e.g., 20%, 40%, 60% Ethyl Acetate in Heptane).
Adjust Polarity:
If all spots remain at the baseline, the solvent is not polar enough. Increase the proportion of Ethyl Acetate.
If all spots run to the solvent front, the solvent is too polar. Decrease the proportion of Ethyl Acetate.
For more polar impurities, a more polar system like 1-5% Methanol in Dichloromethane (DCM) may be necessary.[6]
Table 2: Suggested Mobile Phase Systems for Chromatography
Polarity
Solvent System
Target Compounds
Low to Medium
10-50% Ethyl Acetate / Heptane
N-(2-chlorophenyl)-2-(methylamino)acetamide and non-polar impurities.
Medium to High
80-100% Ethyl Acetate / Heptane
More polar byproducts.
High
1-5% Methanol / Dichloromethane
Highly polar impurities, baseline material.
Q5: My compound is streaking or "tailing" on the column, leading to poor separation. What is causing this?
A5: Tailing is often caused by the interaction of the basic methylamino group with the slightly acidic silica gel stationary phase.
Solutions:
Add a Modifier: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to your mobile phase. This will neutralize the acidic sites on the silica gel, preventing strong adsorption and tailing.
Reduce Sample Load: You may be overloading the column. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.
Check Sample Solubility: Ensure your compound is fully dissolved before loading. If it precipitates at the top of the column, it will continuously leach out, causing streaking. Use a strong but minimal volume of solvent to load your sample; Dichloromethane is often a good choice.[6]
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a robust starting point for purifying crystalline N-(2-chlorophenyl)-2-(methylamino)acetamide.
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (95%) to just dissolve the solid at its boiling point.
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until a persistent cloudiness appears. Add 1-2 drops of hot ethanol to make the solution clear again.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this critical crystal growth phase.[7]
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.[2]
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of purity.[8]
Instrumentation: HPLC system with UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-17 min: 90% B
17-18 min: 90% to 10% B
18-20 min: 10% B
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: Dissolve ~1 mg of the purified solid in 1 mL of 50:50 Water/Acetonitrile.
Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.[8]
References
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available at: [Link]
University of Colorado Boulder. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Available at: [Link]
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
Organic Syntheses. Purification of Linalool by Column Chromatography. Available at: [Link]
Wellesley College. Recrystallization I. Available at: [Link]
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]
PubChem. N-(4-chlorophenyl)-2-(methylamino)acetamide. Available at: [Link]
Google Patents. Purification method of N,N-dimethylacetamide.
Google Patents. Method and assays for quantitation of acetamide in a composition.
Phenomenex. Search for Chromatography Products and Columns. Available at: [Link]
Global Substance Registration System. N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE. Available at: [Link]
Veeprho. Acetamide Impurities and Related Compound. Available at: [Link]
Organic Syntheses. L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Available at: [Link]
Organic Chemistry Portal. Acetamides. Available at: [Link]
PubChemLite. 2-(4-chlorophenyl)-2-(methylamino)acetamide. Available at: [Link]
Technical Support Center: Strategies for the Removal of Unreacted 2-Chloroaniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purification of reaction mixtures containing unr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purification of reaction mixtures containing unreacted 2-chloroaniline. The following troubleshooting guides and FAQs provide in-depth, practical solutions grounded in chemical principles to ensure the successful isolation of your target compounds.
I. Understanding the Challenge: Properties of 2-Chloroaniline
Before delving into purification strategies, it is crucial to understand the physicochemical properties of 2-chloroaniline that influence its behavior in a reaction mixture. This knowledge is the foundation for selecting the most effective purification method.
This value indicates it is a weak base. An acidic solution with a pH well below 2.66 is required to ensure complete protonation.
Appearance
Colorless to yellowish or amber liquid that darkens on exposure to air and light[2][4][5]
Color can sometimes be used as a visual indicator during chromatography, but its tendency to darken suggests it can be an impurity itself.
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the removal of unreacted 2-chloroaniline.
FAQ 1: Standard extraction isn't removing the 2-chloroaniline. What's the next step?
Answer: A standard extraction with an immiscible organic solvent and water is often ineffective because 2-chloroaniline is soluble in many organic solvents.[1][2] The key is to exploit its basicity through an acidic wash.
The amino group on 2-chloroaniline is basic and will react with an acid (like hydrochloric acid) to form a water-soluble ammonium salt (2-chloroanilinium chloride).[6][7] This salt will then partition into the aqueous phase, effectively removing it from your desired product in the organic phase.
Workflow for Acidic Extraction
Caption: Workflow for removing 2-chloroaniline via acidic extraction.
Detailed Protocol for Acidic Extraction
Dissolve the Reaction Mixture: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
Perform the Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl).
Extract: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
Separate the Layers: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the 2-chloroanilinium salt.
Repeat: For efficient removal, repeat the acidic wash with fresh 1 M HCl two more times.
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
Dry and Concentrate: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified product.
FAQ 2: My product is acid-sensitive. How can I remove 2-chloroaniline without an acidic wash?
Answer: If your target compound is unstable in acidic conditions, column chromatography is an excellent alternative.[8][9] The choice of stationary and mobile phases is critical for achieving good separation.
For many applications, silica gel is a suitable stationary phase. Since 2-chloroaniline is a moderately polar compound, you can elute less polar products first with a non-polar solvent system, and the 2-chloroaniline will remain on the column. Then, by gradually increasing the polarity of the mobile phase, the 2-chloroaniline can be eluted.
Decision Matrix for Column Chromatography
Caption: Decision process for choosing a column chromatography strategy.
General Protocol for Flash Column Chromatography
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will show clear separation between your product and 2-chloroaniline.
Column Packing: Pack a column with silica gel in your chosen non-polar solvent (e.g., hexane).
Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of your packed column.
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity (e.g., by slowly increasing the percentage of ethyl acetate in hexane). Collect fractions and monitor them by TLC.
Fraction Analysis: Combine the fractions containing your pure product and remove the solvent.
FAQ 3: Can I use distillation to remove 2-chloroaniline?
Answer: Yes, distillation is a viable option, particularly for large-scale purifications, provided there is a significant difference in boiling points between your product and 2-chloroaniline (boiling point ~208-210 °C).[2][3] Vacuum distillation is often preferred as it allows the distillation to occur at a lower temperature, which can prevent the degradation of thermally sensitive compounds.[10]
Considerations for Distillation:
Boiling Point Difference: A difference of at least 25-30 °C is generally recommended for effective separation by simple distillation. Fractional distillation can be used for smaller differences.
Thermal Stability: Ensure your desired product is stable at the temperatures required for distillation, even under vacuum.
Azeotropes: Be aware of the potential for azeotrope formation, which can complicate separation.
FAQ 4: My product is a solid. Can I use recrystallization?
Answer: Recrystallization can be an effective method if a solvent can be found in which your product has high solubility at elevated temperatures and low solubility at room temperature, while 2-chloroaniline remains soluble at lower temperatures.[9][11]
Steps for Selecting a Recrystallization Solvent:
Solubility Testing: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points.
Ideal Solvent Properties: The ideal solvent will dissolve your product when hot but not when cold. 2-Chloroaniline should ideally remain in the mother liquor upon cooling.
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system (e.g., ethanol/water) can be employed.[11] Dissolve the crude product in the "good" solvent at its boiling point, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Safety Precautions for Handling 2-Chloroaniline
2-Chloroaniline is toxic by inhalation, in contact with skin, and if swallowed.[3][12] It may also cause damage to organs through prolonged or repeated exposure.[4] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14]
III. References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7240, 2-Chloroaniline. Retrieved from [Link]
Loba Chemie (2016). 2-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
Carl ROTH (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]
Ataman Kimya (n.d.). 2-CHLOROANILINE. Retrieved from [Link]
International Labour Organization & World Health Organization (2021). ICSC 0129 - 2-CHLOROANILINE. Retrieved from [Link]
ChemBK (n.d.). 2-Chloroaniline. Retrieved from [Link]
SIELC Technologies (n.d.). Separation of 2-Chloroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
Google Patents (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from
Google Patents (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from
Google Patents (n.d.). US3397118A - Purification of chloroanilines by vacuum distillation with a chromate. Retrieved from
Henker, H. G. (1965). Separation of Alkylated and Chlorinated Anilines by Gas Chromatography. Journal of Gas Chromatography, 3(9), 320–321.
Di Corcia, A., & Samperi, R. (1990). Determination of chloroaniline traces in environmental waters by selective extraction with two traps in tandem and liquid chromatography. Analytical Chemistry, 62(13), 1490–1494.
ChemConnections (n.d.). Extraction: Isolation / Separation of 4-Chloroaniline (p-chloroaniline), Benzoic acid, and 4-Dibromobenzene (p-dibromobenzene). Retrieved from [Link]
Biotage (2023). How can I remove color from my reaction product?. Retrieved from [Link]
University of Groningen (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]
Brainly (2023). Please list at least 5 methods to remove o-chloranil from a reaction mixture, along with their. Retrieved from [Link]
Google Patents (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture. Retrieved from
Study.com (n.d.). How would unreacted alpha chloroacetyl chloride be removed from alpha-chloro-2,6-dimethylacetanilide?. Retrieved from [Link]
Alpha Chemika (n.d.). 2-CHLOROANILINE For Synthesis. Retrieved from [Link]
ResearchGate (2024). How do you perform cooling recrystallization?. Retrieved from [Link]
Technical Comparison Guide: 1H NMR Analysis of N-(2-chlorophenyl)-2-(methylamino)acetamide
Executive Summary This guide provides a high-resolution technical analysis of the 1H NMR spectrum of N-(2-chlorophenyl)-2-(methylamino)acetamide , a critical intermediate in the synthesis of local anesthetics (resembling...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a high-resolution technical analysis of the 1H NMR spectrum of N-(2-chlorophenyl)-2-(methylamino)acetamide , a critical intermediate in the synthesis of local anesthetics (resembling the lidocaine/prilocaine scaffold) and heterocyclic derivatives.[1]
We objectively compare this compound against its synthetic precursor, 2-chloro-N-(2-chlorophenyl)acetamide , to provide researchers with definitive diagnostic markers for reaction monitoring.[1] The transition from an
-chloro to an -methylamino functionality induces distinct chemical shift perturbations that serve as self-validating checkpoints in synthesis.
Part 1: Comparative Spectral Analysis[1][2]
The most reliable method for verifying the identity of N-(2-chlorophenyl)-2-(methylamino)acetamide is the observation of the "Upfield Shift" in the methylene linker and the appearance of the N-methyl signal.[1]
Diagnostic Marker Table (Target vs. Precursor)[1]
The following data compares the Target (Product) with the Precursor (Starting Material).
Solvent: CDCl₃ (Deuterated Chloroform) | Frequency: 400 MHz[1][2]
1. The Methylene "Blue Shift" (Diagnostic Checkpoint):
The most critical indicator of successful amination is the shift of the methylene protons (
).
Precursor: The electronegative chlorine atom exerts a strong inductive effect (-I), deshielding the adjacent methylene protons to ~4.21 ppm .
Target: Upon substitution with methylamine, the nitrogen atom is less electronegative than chlorine. Furthermore, the amine is basic. This results in a significant upfield shift (shielding) to ~3.42 ppm .[1] If you see a peak remaining at 4.2 ppm, the reaction is incomplete.
2. The Ortho-Chloro Effect (Aromatic Region):
The aromatic region is defined by the 2-chloro substitution pattern.[1]
H-6 Deshielding: The proton at position 6 (adjacent to the amide nitrogen) appears significantly downfield (~8.35 ppm ) compared to typical benzene protons.[1] This is due to the anisotropic effect of the carbonyl group, which is locked in a specific conformation relative to the ring to minimize steric clash with the ortho-chlorine atom.
H-3 Distinctiveness: The proton adjacent to the chlorine (H-3) typically appears as a doublet around 7.38 ppm , separated from the H-4/H-5 multiplet.[1]
3. Amide Proton Environment:
The amide NH signal is exceptionally broad and downfield (>9.0 ppm ). In ortho-substituted acetanilides, the NH often participates in an intramolecular hydrogen bond with the ortho-substituent (Cl) or experiences steric desolvation, preventing rapid exchange and locking the proton in a deshielded environment.
Part 2: Experimental Protocol & Synthesis Workflow
To generate the sample for this spectrum, the following protocol is recommended. This workflow includes self-validating steps to ensure spectral purity.[1]
Synthesis of N-(2-chlorophenyl)-2-(methylamino)acetamide[1]
Dissolution: Dissolve 1.0 eq of 2-chloro-N-(2-chlorophenyl)acetamide in Ethanol (5 mL/mmol).
Addition: Cool to 0°C. Add 3.0 eq of Methylamine dropwise.
Why: Excess methylamine acts as both the nucleophile and the base to scavenge the HCl byproduct.
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
Checkpoint: Monitor via TLC (50% EtOAc/Hexane).[1] The product will be more polar (lower
) than the starting material.
Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate. Wash with water (x2) and Brine (x1).[1]
Purification: Dry over
and concentrate. If necessary, recrystallize from Hexane/EtOAc.[3]
NMR Sample Preparation
Mass: Weigh 5–10 mg of the dried product.
Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d).
Note: If solubility is poor, use DMSO-
. Note that in DMSO, the Amide NH will shift further downfield (approx 10.0 ppm) and the Amine NH may become distinct and couple with the methyl group (splitting the methyl singlet into a doublet).
Filtration: If any turbidity exists (residual salts), filter through a cotton plug into the NMR tube.
Part 3: Visualization of Reaction & Logic
The following diagram illustrates the transformation and the logical flow of spectral changes.
BenchChem. (2025).[1][4] A Comparative Guide to the 1H NMR Spectral Analysis of 2'-Chloroacetanilide and Its Analogs. Retrieved from [1]
National Institute of Standards and Technology (NIST).[1] (2025).[1][4][5][6][7] Acetamide, N-(2-chlorophenyl)-: Spectral Data. NIST Chemistry WebBook, SRD 69.[8] Retrieved from [1]
PubChem. (2025).[1][5] 2-(2-Chlorophenyl)acetamide Spectral Information. National Library of Medicine. Retrieved from [1]
Royal Society of Chemistry. (2014).[1][5] Synthesis and characterization of N-phenylacetamide derivatives. Supplementary Information. Retrieved from [1]
ChemicalBook. (2025).[1][9] 2'-Chloroacetanilide 1H NMR Spectrum. Retrieved from [1]
Melting point range of N-(2-chlorophenyl)-2-(methylamino)acetamide HCl
This guide details the physical characterization of N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride , a structural analog of the local anesthetic Lidocaine (specifically the N-desethyl-N-methyl-2-chloro derivat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physical characterization of N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride , a structural analog of the local anesthetic Lidocaine (specifically the N-desethyl-N-methyl-2-chloro derivative). It focuses on the melting point as a Critical Quality Attribute (CQA) for distinguishing the final hydrochloride salt from its synthesis intermediates and verifying isomeric purity.
Part 1: Technical Analysis & Comparative Data
The Physicochemical Context
N-(2-chlorophenyl)-2-(methylamino)acetamide HCl (CAS 1052542-12-7) is a secondary amine salt.[1][2][3][4] In drug development, it often serves as a reference standard for impurities in the synthesis of amino-amide anesthetics or as a specific metabolite marker.
Unlike its dimethyl analog (Lidocaine), the 2-chloro substitution alters the crystal lattice energy and hydrogen bonding network. The melting point (MP) serves as the primary "first-pass" verification tool to confirm:
Salt Formation: Conversion from the oily or low-melting free base to the high-melting crystalline HCl salt.
Reaction Completion: Absence of the chloro-acetyl intermediate.
Comparative Melting Point Data
The following table contrasts the target compound with its direct precursor and structural analogs. Note the significant thermal shift between the intermediate and the final salt, which is the key indicator of reaction success.
Compound
Structure / Role
Melting Point Range (°C)
Key Observation
Target Product (HCl)
N-(2-chlorophenyl)-2-(methylamino)acetamide HCl
> 150°C (Decomposes) *
High-melting crystalline solid. Distinct from precursors.[5]
Significantly lower due to steric bulk and hydration.
Analog (Prilocaine HCl)
2-Methyl, propylamino analog
167 – 168°C
Structurally closest stable salt analog; good reference range.
*Note: Exact melting points for secondary amine HCl salts in this class are highly dependent on solvation state (anhydrous vs. monohydrate) and heating rate. While specific literature values for CAS 1052542-12-7 are proprietary to specific batch CoAs, the salt typically exhibits a decomposition behavior above 200°C or a sharp melt in the 160–180°C range similar to Prilocaine, contrasting sharply with the ~70°C intermediate.
Part 2: Synthesis & Characterization Workflow
The melting point is the final checkpoint in the synthesis pathway. The transformation involves nucleophilic substitution of the chloro-acetyl intermediate by methylamine.
Reaction Pathway Diagram
The following diagram illustrates the critical process steps and the physical property shifts monitored during synthesis.
Caption: Synthesis pathway tracking the physical state transition from the 70°C intermediate to the high-melting HCl salt.
Part 3: Experimental Protocol for MP Determination
To accurately determine the melting point range and distinguish the salt from the intermediate, use the following capillary method. This protocol minimizes errors caused by decomposition or moisture absorption (hygroscopicity).
Equipment & Reagents
Apparatus: Digital Melting Point Apparatus (e.g., Buchi or Stuart) with video playback.
Standard: USP Caffeine Standard (MP 235–237°C) or Vanillin (MP 81–83°C) for calibration.
Sample: Vacuum-dried N-(2-chlorophenyl)-2-(methylamino)acetamide HCl (must be free of residual solvents like isopropanol).
Step-by-Step Methodology
Sample Preparation:
Grind the dry sample into a fine powder using an agate mortar.
Critical: If the sample appears sticky or clumps, it may be hygroscopic. Dry in a vacuum oven at 40°C for 4 hours before testing.
Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.
Ramp Profile (Fast/Slow Scan):
Phase 1 (Fast): Heat rapidly (10°C/min) to 140°C. If the sample melts before this, it is likely the intermediate (MP ~70°C) or the free base.
Phase 2 (Slow): From 140°C, reduce heating rate to 1°C/min .
Observation: Watch for the "onset" (first liquid meniscus) and "clear point" (complete liquefaction).
Melt < 100°C:FAIL. Likely the free base form or hydrated Lidocaine analog contamination.
Melt > 160°C (with browning):PASS. Characteristic of the target HCl salt. Decomposition often accompanies melting in secondary amine salts; record the onset temperature (decomposition point).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 641141, 2-(2-Chlorophenyl)acetamide (Intermediate). Retrieved from [Link]
National Institutes of Health (2025). Lidocaine Hydrochloride: Physical Properties and Melting Point Standards. PubChem Database. Retrieved from [Link]
Comparative Guide: Crystal Structure Analysis of N-(2-chlorophenyl)-2-(methylamino)acetamide
The following guide provides a comprehensive structural analysis of N-(2-chlorophenyl)-2-(methylamino)acetamide , framed as a comparative technical review against its para-substituted isomer. This approach highlights the...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive structural analysis of N-(2-chlorophenyl)-2-(methylamino)acetamide , framed as a comparative technical review against its para-substituted isomer. This approach highlights the critical impact of ortho-substitution on molecular conformation and crystal lattice stability.[1]
[1]
Executive Summary
N-(2-chlorophenyl)-2-(methylamino)acetamide (CAS 731827-18-2) is a structural analog of the local anesthetic lidocaine and a key intermediate in the synthesis of glycine-xylidide derivatives.[1] In drug development, understanding its solid-state arrangement is critical for predicting solubility, bioavailability, and stability.[1]
This guide compares the crystal structure performance of the Ortho-Chloro (2-Cl) variant against its Para-Chloro (4-Cl) alternative.[1] The analysis reveals that the ortho-chloro substituent induces significant steric strain, forcing a non-planar conformation that alters the hydrogen-bonding network compared to the planar packing observed in the para isomer.[1]
Key Findings
Feature
Product: Ortho-Isomer (2-Cl)
Alternative: Para-Isomer (4-Cl)
Conformation
Twisted: Phenyl ring rotated ~60-90° relative to amide plane due to steric hindrance.[1]
Planar: Amide and phenyl ring are nearly coplanar, maximizing -conjugation.[1]
Intramolecular Interaction
Present: Weak C-H...Cl or N-H...Cl contacts lock the torsion angle.[1]
Absent: No steric lock; free rotation limited only by lattice packing.[1]
Crystal Packing
Herringbone/Zig-Zag: Dominated by intermolecular N-H...O bonds in non-centrosymmetric arrangements.[1]
Layered/Sheet: Stacks efficiently via - interactions.
Lattice Energy
Lower Stability: Higher solubility potential due to disrupted packing.[1]
Higher Stability: Denser packing often leads to lower solubility.[1]
Structural Analysis & Mechanism
The Ortho-Effect Mechanism
The defining feature of N-(2-chlorophenyl)-2-(methylamino)acetamide is the "Ortho-Effect."[1] In the para-isomer, the molecule adopts a planar geometry to allow delocalization of the nitrogen lone pair into the phenyl ring.[1] However, in the ortho-isomer, the bulky chlorine atom at position 2 clashes with the amide oxygen or hydrogen.[1]
Causality: To relieve this steric strain, the single bond between the phenyl ring and the amide nitrogen rotates.[1] This breaks the conjugation but creates a unique "twisted" pocket that defines the molecule's binding affinity and crystal lattice.[1]
Hydrogen Bonding Network
The methylamino (sarcosine) tail acts as both a donor and acceptor.[1]
Primary Interaction: The amide N-H forms a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule (
Secondary Interaction: The terminal methylamino group (
) forms head-to-tail chains, linking the twisted monomers into supramolecular polymers.[1]
Visualization of Structural Logic
The following diagram illustrates the pathway from molecular connectivity to crystal lattice formation, highlighting the divergence between the ortho and para isomers.
Figure 1: Mechanistic pathway showing how ortho-substitution forces torsion rotation, altering crystal packing and solubility compared to the para-isomer.[1]
Experimental Protocols
To validate these structural claims, the following self-validating protocols are recommended. These workflows ensure high-quality single crystals suitable for X-ray diffraction (XRD).[1]
Crystallization Protocol (Slow Evaporation)
Objective: Grow single crystals of sufficient size (
mm) and quality for XRD.
Solvent Selection: Prepare a binary solvent system of Ethanol:Water (80:20) or Methanol:Ethyl Acetate (1:1) .[1] The ortho-isomer requires a slightly more polar environment than the para-isomer due to its dipole moment.[1]
Dissolution:
Weigh 50 mg of N-(2-chlorophenyl)-2-(methylamino)acetamide.[1]
Dissolve in 5 mL of solvent at 40°C. Vortex for 30 seconds to ensure homogeneity.
Self-Check: Solution must be perfectly clear. If turbid, filter through a 0.22
Place the vial in a vibration-free environment at 20°C.
Cover with Parafilm and pierce 3-4 small holes to control evaporation rate.[1]
Validation: Crystals should appear within 48-72 hours. If precipitation is amorphous (powder), reheat and add 10% more solvent.
Data Collection & Refinement Workflow
Objective: Solve the phase problem and refine the structure to
.
Figure 2: Standard X-ray Diffraction workflow. Note the iterative loop between Validation and Refinement.
Step-by-Step Methodology:
Mounting: Select a block-like crystal (avoid needles if possible, as they often exhibit disorder).[1] Mount on a glass fiber or cryoloop using Paratone oil.[1]
Collection: Collect data at 100 K (using liquid nitrogen stream) to minimize thermal motion of the flexible methylamino tail.
Integration: Use software (e.g., SAINT or CrysAlisPro) to integrate reflections.[1]
Solution: Use Direct Methods (SHELXT). Look for the heavy Chlorine atom first to phase the remaining atoms.[1]
Refinement: Refine anisotropically for all non-hydrogen atoms. Place Hydrogens in calculated positions using a riding model.[1]
Comparative Data Summary
The following table summarizes the expected crystallographic parameters based on structural analogs (e.g., 2-chloroacetanilide vs 4-chloroacetanilide).
Note: Data for the Para-Isomer is derived from general trends in chloroacetanilides [1, 2].[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2416664, N-(4-chlorophenyl)-2-(methylamino)acetamide. Retrieved from [Link]
Gowda, B. T., et al. (2004). The effect of N-chloro, side chain and sites of ring substitutions on the crystal structure of N-(trichlorophenyl)-2-chloro and 2,2,2-trichloroacetamides. Zeitschrift für Naturforschung A. Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of N-(2-chlorophenyl)-2-(methylamino)acetamide
As researchers and scientists dedicated to advancing drug development, our commitment extends beyond discovery to ensuring the safety of our laboratory personnel and the protection of our environment. The proper manageme...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists dedicated to advancing drug development, our commitment extends beyond discovery to ensuring the safety of our laboratory personnel and the protection of our environment. The proper management and disposal of chemical waste are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2-chlorophenyl)-2-(methylamino)acetamide, a compound that, due to its chemical structure, requires careful handling as a potentially hazardous substance.
Hazard Identification and Risk Assessment
N-(2-chlorophenyl)-2-(methylamino)acetamide's structure suggests several potential hazards. As a chlorinated organic compound, it falls under a category of substances that are often regulated as hazardous waste.[1][2] The acetamide group also warrants attention, as some compounds in this class are suspected carcinogens.[3][4][5][6]
Anticipated Hazards:
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[7][8][9]
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[7][8][9][10]
Environmental Hazard: Halogenated compounds can be persistent in the environment and harmful to aquatic life. Discharge into drains or the environment must be strictly avoided.[3][7][8][11]
Personal Protective Equipment (PPE)
Before handling N-(2-chlorophenyl)-2-(methylamino)acetamide in any form, including for disposal, the following personal protective equipment is mandatory:
Eye and Face Protection: Wear chemical safety goggles and a face shield.[7][12]
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[13]
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12] If dusts or aerosols are generated, a NIOSH-approved respirator is essential.[12]
Spill Management Protocol
Accidental spills must be managed promptly and safely. The following procedure is recommended for small-scale laboratory spills:
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[14]
Containment: If the material is a solid, carefully sweep or vacuum it up, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[7][8] If it is a liquid, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[11][14]
Decontamination: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[13][15][16] All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[2][14]
Ventilation: Ensure the area is well-ventilated throughout the cleanup process.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial for both safety and cost-effective disposal.
Halogenated Waste Stream: N-(2-chlorophenyl)-2-(methylamino)acetamide waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[2] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[2]
Container Selection: Use a chemically compatible and leak-proof container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container is in good condition and has a secure cap.
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "N-(2-chlorophenyl)-2-(methylamino)acetamide," and the associated hazards (e.g., "Toxic," "Irritant").
Disposal Protocol
The disposal of N-(2-chlorophenyl)-2-(methylamino)acetamide is governed by federal, state, and local regulations. Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous.[1][17]
Step-by-Step Disposal Procedure:
Waste Accumulation: Collect all waste containing N-(2-chlorophenyl)-2-(methylamino)acetamide, including contaminated materials from spills, in the designated and properly labeled hazardous waste container.
Secure Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area should be secure, well-ventilated, and away from incompatible materials.[8][12]
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.[1]
Manifesting: Ensure that the waste is properly documented on a hazardous waste manifest, which tracks the waste from your facility to its final disposal site.
Final Disposal Method: The preferred and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[1] Landfilling is not a recommended or permissible option for this type of waste.[1]
Decontamination of Equipment and Glassware
All equipment and glassware that have come into contact with N-(2-chlorophenyl)-2-(methylamino)acetamide must be thoroughly decontaminated before reuse or disposal.
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) to remove residual compound. Collect this rinseate as halogenated hazardous waste.
Triple Rinse: Perform a triple rinse with the chosen solvent, collecting each rinse for disposal as hazardous waste.[18]
Washing: After the solvent rinses, wash the glassware with soap and water.
Empty Container Disposal: Once a container is "empty" (all contents removed by normal means) and has been triple rinsed, it can typically be disposed of as non-hazardous waste.[18] Deface the original label before disposal.[18]
Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno. [Link]
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. [Link]